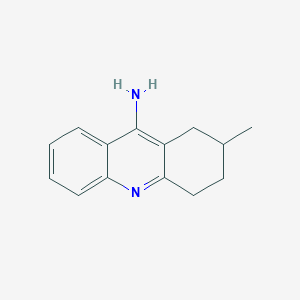

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Theoretical Study and Chemical Properties

- Theoretical Studies: 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine (THA) has been studied theoretically for its structure, reactivity, and stability. Theoretical molecular orbital (MO) approaches have shown the stability and lack of reactivity of THA's amino group in both basic and protonated forms, which is attributed to electron delocalization. Such studies aid in understanding the chemical properties and potential pharmaceutical applications of THA (Pop, Brewster, Kaminski, & Bodor, 1989).

Synthesis and Chemical Reactions

- Synthesis Techniques: Advances in the synthesis of functionalized THA derivatives have been made, particularly using Buchwald–Hartwig amination. This method has been effective for synthesizing highly functionalized tacrines, demonstrating THA’s versatility in chemical synthesis (de Sousa, Brown, & Baati, 2014).

- Alkylation of C(sp3)–H and C(sp2)–H Bonds: THA derivatives have been used in palladium-catalyzed alkylation reactions. This application is significant in the preparation of various compounds, including unnatural amino acids and acrylic acids (Zhu, He, Wang, & Yu, 2014).

Biological and Pharmacological Applications

- Inhibition of Acetylcholinesterase: Some THA derivatives have shown potent and selective inhibition of acetylcholinesterase, a key target in Alzheimer’s disease therapy. These derivatives offer insights into the role of THA in treating Alzheimer’s disease and their potential as safer, cost-effective therapeutic options (Pang, Hong, Quiram, Jelacic, & Brimijoin, 1997).

- Blockage of Potassium Channels: Studies have demonstrated that THA can block cardiac potassium channels, affecting myocardial membrane currents. This highlights a potential pharmacological application of THA in cardiac therapies (Osterrieder, 1987).

Multifunctional Agents in Alzheimer’s Disease

- Structure-Activity Relationship Studies: A library of THA derivatives was synthesized and evaluated as dual inhibitors of cholinesterase and amyloid aggregation, crucial in Alzheimer's disease treatment. This research supports the development of THA-based multitargeting agents for Alzheimer’s disease (Osman, Mohamed, Sit, Vasefi, Beazely, & Rao, 2016).

Other Applications

- Antitumor Activity: Some THA derivatives have shown potential as antitumor agents, particularly in the field of DNA-intercalating agents used in cancer chemotherapy (Kumar, Sharma, Sharma, Silakari, Singh, & Kaur, 2017).

- Corrosion Inhibition: THA derivatives, combined with other compounds like Tween-80, have been investigated for their effectiveness in inhibiting mild steel corrosion in acidic mediums. This suggests industrial applications for THA in materials protection (Zhang, Wang, Li, Liu, Tao, Guan, Li, & Wu, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTPLHBPILFKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)